molecular formula C20H15F2N5O2S B11256050 N1-(3-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11256050
M. Wt: 427.4 g/mol
InChI Key: FDIRAUFNBRGQAV-UHFFFAOYSA-N
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Description

N’-(3-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes both triazole and thiadiazine rings, makes it a valuable candidate for drug design and development.

Properties

Molecular Formula

C20H15F2N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C20H15F2N5O2S/c21-12-4-3-5-13(10-12)24-19(29)18(28)23-9-8-14-11-30-20-25-17(26-27(14)20)15-6-1-2-7-16(15)22/h1-7,10-11H,8-9H2,(H,23,28)(H,24,29)

InChI Key

FDIRAUFNBRGQAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F)F

Origin of Product

United States

Preparation Methods

The synthesis of N’-(3-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves the condensation of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with various substituted carboxylic acids in the presence of a dehydrating agent like POCl3 . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N’-(3-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazine rings enable the compound to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This can result in various therapeutic effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar compounds to N’-(3-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE include other triazolothiadiazine derivatives, such as:

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